Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It is characterized by the presence of an amino group, a chloro substituent, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with p-tolylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.
Substitution: The chloro substituent can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to generate a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized to enhance their biological or chemical properties.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
- Ethyl 5-amino-4-chloro-1-phenylpyrazole-3-carboxylate
- Ethyl 5-amino-4-chloro-1-(m-tolyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-chloro-1-(o-tolyl)pyrazole-3-carboxylate
Comparison: Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSHVYKYIGDQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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